![molecular formula C11H24N2O B4774385 N'-(sec-butyl)-N,N-dipropylurea](/img/structure/B4774385.png)
N'-(sec-butyl)-N,N-dipropylurea
Overview
Description
N'-(sec-butyl)-N,N-dipropylurea, also known as BDP, is a chemical compound that has been widely used in scientific research. It is a urea derivative that has shown promise in various applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N'-(sec-butyl)-N,N-dipropylurea is not fully understood, but it is believed to involve the formation of hydrogen bonds between the urea group of N'-(sec-butyl)-N,N-dipropylurea and the functional groups of the target molecule. This interaction can lead to changes in the conformation and reactivity of the target molecule, which can affect its biological activity.
Biochemical and Physiological Effects:
N'-(sec-butyl)-N,N-dipropylurea has been shown to have various biochemical and physiological effects. For example, N'-(sec-butyl)-N,N-dipropylurea has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the nervous system. N'-(sec-butyl)-N,N-dipropylurea has also been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the production of prostaglandins and other inflammatory mediators.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(sec-butyl)-N,N-dipropylurea in lab experiments is its high purity and stability. N'-(sec-butyl)-N,N-dipropylurea is also relatively easy to handle and store, making it a convenient reagent for various applications. However, one limitation of using N'-(sec-butyl)-N,N-dipropylurea is its relatively high cost compared to other reagents. In addition, N'-(sec-butyl)-N,N-dipropylurea may not be suitable for certain applications due to its specific chemical properties.
Future Directions
There are several future directions for the research and development of N'-(sec-butyl)-N,N-dipropylurea. One potential application is in the field of drug discovery, where N'-(sec-butyl)-N,N-dipropylurea could be used as a tool for identifying and characterizing new drug targets. In addition, N'-(sec-butyl)-N,N-dipropylurea could be used as a chiral selector in enantioselective synthesis, which could lead to the development of new drugs and materials. Finally, further research is needed to better understand the mechanism of action of N'-(sec-butyl)-N,N-dipropylurea and its potential applications in various fields of science and technology.
Conclusion:
In conclusion, N'-(sec-butyl)-N,N-dipropylurea, or N'-(sec-butyl)-N,N-dipropylurea, is a urea derivative that has shown promise in various scientific research applications. Its unique chemical properties make it a useful reagent for organic synthesis, analytical chemistry, and other fields. However, further research is needed to fully understand the mechanism of action of N'-(sec-butyl)-N,N-dipropylurea and its potential applications in various fields of science and technology.
Scientific Research Applications
N'-(sec-butyl)-N,N-dipropylurea has been used in various scientific research applications, including as a reagent in organic synthesis, as an analytical standard, and as a chiral selector in chromatography. In addition, N'-(sec-butyl)-N,N-dipropylurea has been used as a ligand in metal-catalyzed reactions and as a stabilizer in emulsions.
properties
IUPAC Name |
3-butan-2-yl-1,1-dipropylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-5-8-13(9-6-2)11(14)12-10(4)7-3/h10H,5-9H2,1-4H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVSMUCIHZTSJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)NC(C)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butan-2-yl-1,1-dipropylurea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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